

# vibrational spectroscopy phenyl vinyl ether methanol

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## Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

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## Experimental Overview and Key Findings

This study combined **Fourier-Transform Infrared (FTIR) spectroscopy**, **IR/UV double-resonance spectroscopy**, and **chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy** in molecular beam experiments to determine the structure and interaction preferences of the PVE–methanol complex [1]. The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen atom (OH $\cdots$ O) over alternative  $\pi$ -docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer with an OH $\cdots$  $\pi$  (phenyl) interaction was also detected. This system is particularly valuable as a benchmark for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].

## Summary of Quantitative Data

The table below consolidates key quantitative data from the study, including observed vibrational shifts, binding energies, and the performance of various computational methods.

*Table 1: Experimental Spectroscopic Observations and Results*

Parameter	Value / Observation	Experimental Method	Context / Significance
Observed OH Stretch (Major Isomer)	Significant red-shift	FTIR, IR/UV	Indicates strong hydrogen bonding in the <b>OH...O</b> binding motif [1].
Observed OH Stretch (Minor Isomer)	Smaller red-shift	CP-FTMW	Indicates weaker hydrogen bonding in the <b>OH...π (phenyl)</b> binding motif [1].
Most Stable Isomer	OH...O	Multi-spectroscopic	Identified as the global minimum structure [1].
Minor Isomer	OH...π (phenyl)	CP-FTMW	Detected only by rotational spectroscopy [1].
S1 State Destabilization	Destabilization of OH...O structure	Experiment & Theory	The OH...O structure is less stable in the electronically excited (S1) state compared to the ground (S0) state [1].

Table 2: Computational Methods and Performance Assessment

Computational Method	Performance for PVE-MeOH	Key Study Insights
Dispersion-Corrected DFT (DFT-D3)	Challenging; could not reliably predict correct isomer order [1].	Highlights the challenge of balancing different interactions.
Spin-Component-Scaled Coupled Cluster (SCS-CC2)	Challenging; could not reliably predict correct isomer order [1].	Highlights the challenge of balancing different interactions.
Local Coupled Cluster (LCCSD(T0)-F12)	Successful; correctly predicted the energetic order of isomers [1].	Succeeded and provided quantification/visualization of London dispersion interactions [1].

## Detailed Experimental Protocols

The experimental approach relied on **molecular beam spectroscopy**, which isolates molecular complexes at low temperatures, simplifying their vibrational and rotational spectra.

### Supersonic Jet Expansion and FTIR Spectroscopy

This protocol was used to record the vibrational spectrum in the OH stretching region.

- **Apparatus:** A "filet-jet" setup with a pulsed supersonic expansion through a  $600 \times 0.2 \text{ mm}^2$  slit nozzle [1].
- **Sample Preparation:** Low concentrations ( $<0.1\%$ ) of PVE and methanol were seeded in a helium carrier gas at a backing pressure of 0.75 bar [1]. PVE was either purchased (97%) or synthesized, while methanol was used as purchased ( $\geq 99.8\%$ ) [1].
- **Expansion and Detection:** The gas mixture was expanded, and the IR spectrum was recorded in the "zone of silence" of the expansion using a Bruker IFS 66 v/s spectrometer [1].
- **Spectral Parameters:**
  - **Resolution:**  $2 \text{ cm}^{-1}$  [1]
  - **Spectral Range:** OH stretching region (approx.  $3520\text{--}3750 \text{ cm}^{-1}$ ) [1]
  - **Signal Enhancement:** 150 to 775 pulses were co-added to improve the signal-to-noise ratio [1].

### IR/UV Double-Resonance Spectroscopy

This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass spectrometer (TOF-MS) with laser systems.

- **Apparatus:** A molecular beam apparatus with a pulsed valve ( $500 \mu\text{m}$  orifice) and a differentially pumped linear TOF mass spectrometer [1].
- **Sample Introduction:** PVE and methanol were supplied from separate cooled reservoirs (approx.  $-13 \text{ }^\circ\text{C}$  and  $-8 \text{ }^\circ\text{C}$ , respectively) and co-expanded in a neon carrier gas at 2.5–3.0 bar [1].
- **Laser Systems:**
  - **UV Radiation:** Generated by frequency-doubling the output of a dye laser.
  - **IR Radiation:** Generated by difference frequency mixing (DFM) in a  $\text{LiNbO}_3$  crystal, with an operational range of  $3520\text{--}3750 \text{ cm}^{-1}$  [1].
- **Experimental Techniques:**

- **IR/R2PI (Resonance-Enhanced Two-Photon Ionization):** The IR laser is fired 50 ns *before* the UV excitation laser. A depletion in the ion signal indicates that the IR light was absorbed, providing an IR spectrum of the selected isomer [1].
- **UV/IR/UV:** The first UV laser selectively excites one isomer. The IR laser is fired 2.0–3.0 ns *after* to vibrationally depopulate the ground state. A second UV laser then tests for remaining population, confirming isomer identity and vibronic structure [1].

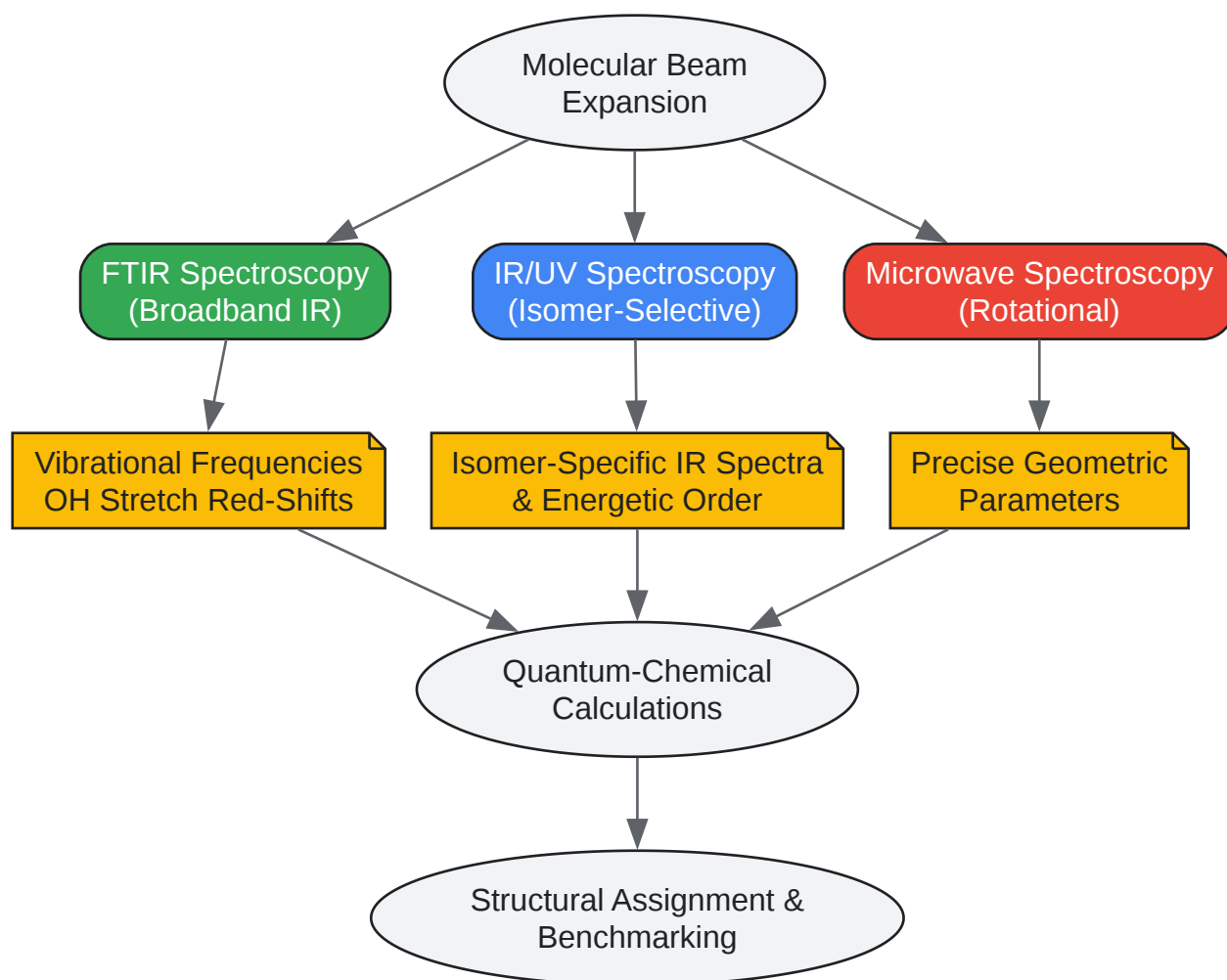
## Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.

- **Apparatus:** The Hamburg COMPACT CP-FTMW spectrometer, covering the 2–8 GHz frequency range [1].
- **Sample Introduction:** Molecules were seeded into a supersonic expansion, which cools them to very low rotational temperatures, simplifying the spectrum [1].
- **Measurement:** The spectrometer applies a short, broadband "chirped" pulse of microwave radiation and then records the subsequent time-domain emission of the molecular ensemble, which is Fourier-transformed to obtain a high-resolution frequency-domain spectrum [1].

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.



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*Multi-technique workflow for structural elucidation.*

## Key Technical Insights for Researchers

- **Benchmarking Computational Methods:** The PVE–methanol system is a stringent test for quantum chemistry. Only sophisticated methods like LCCSD(T0)-F12a correctly predicted the isomer order, underscoring the critical role of accurately capturing London dispersion interactions [1].
- **Role of London Dispersion:** The study used advanced coupled cluster methods not just for energy calculations but also to **quantify and visualize** London dispersion interactions. This provides a deeper understanding of the forces driving the docking preference beyond simple electrostatic arguments [1].
- **Electronic State Dependence:** The binding preference is not static. The experiments and calculations revealed a **destabilization of the OH...O structure in the electronically excited (S<sub>1</sub>)**

**state** compared to the ground state ( $S_0$ ), highlighting how noncovalent interactions can be sensitive to changes in electronic distribution [1].

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## References

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